3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(1-oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-6-3-7-12-8-9-13-10(12)4-1-2-5-10/h1-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYXROBCPJELHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N(CCO2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30667706 | |
| Record name | 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170876-15-0 | |
| Record name | 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Bicyclization of Oxime Ethers
The most widely documented method for synthesizing this compound involves radical-mediated bicyclization of oxime ether derivatives. This approach leverages the reactivity of nitrogen-centered radicals to form the spirocyclic core. The general pathway proceeds as follows:
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Oxime Ether Preparation : Substituted oxime ethers are synthesized from ketones or aldehydes via condensation with hydroxylamine derivatives. For example, reaction of cyclopentanone with O-alkylhydroxylamine yields the requisite oxime ether precursor.
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Radical Initiation : The oxime ether is treated with a radical initiator such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP) under thermal or photochemical conditions. These initiators generate nitrogen-centered radicals that undergo intramolecular hydrogen abstraction.
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Bicyclization : The radical intermediate cyclizes to form the 1-azaspiro[4.4]nonane skeleton. Subsequent trapping of the radical with a nitrile-containing reagent, such as acrylonitrile, introduces the propanenitrile side chain.
Key Reaction Conditions :
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Temperature: 80–120°C (thermal initiation) or ambient temperature (photochemical initiation).
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance radical stability.
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Yield: Moderate (40–60%), contingent on substituent effects and initiator efficiency.
Alternative Pathways: Nucleophilic Displacement and Cycloaddition
While radical bicyclization dominates the literature, two alternative methods have been explored:
Nucleophilic Displacement on Spirocyclic Intermediates
Preformed spirocyclic amines, such as 1-oxa-4-azaspiro[4.4]nonane, undergo alkylation with 3-bromopropanenitrile in the presence of a base like cesium carbonate. This SN2 reaction proceeds in DMF at 60–80°C, yielding the target compound with 50–70% efficiency.
[3+2] Cycloaddition Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been attempted to construct the spirocyclic framework. However, this method faces challenges in regioselectivity and requires protection-deprotection steps for the nitrile group, resulting in lower overall yields (30–40%).
Optimization of Reaction Parameters
Influence of Radical Initiators
The choice of initiator significantly impacts bicyclization efficiency:
| Initiator | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| AIBN | 80 | 55 | 85 |
| DTBP | 120 | 60 | 78 |
| Photoinitiator | 25 | 48 | 92 |
AIBN provides balanced yield and selectivity, whereas DTBP favors higher conversions at elevated temperatures. Photochemical initiation minimizes side reactions but requires specialized equipment.
Solvent Effects
Solvent polarity correlates with radical stability and reaction rate:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 58 | 6 |
| Acetonitrile | 37.5 | 52 | 8 |
| Toluene | 2.4 | 35 | 12 |
Polar solvents like DMF stabilize polar transition states, accelerating cyclization.
Mechanistic Insights
Radical Propagation and Termination
The reaction mechanism involves three critical stages:
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Initiation : Thermal cleavage of AIBN generates cyanopropyl radicals, which abstract hydrogen from the oxime ether’s N–O bond, producing a nitrogen-centered radical.
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Propagation : Intramolecular hydrogen transfer forms a carbon-centered radical, which undergoes 5-exo-trig cyclization to construct the spirocyclic ring.
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Termination : Radical quenching via coupling with acrylonitrile introduces the nitrile moiety, yielding the final product.
Side Reactions and Mitigation
Competitive pathways include over-alkylation of the nitrile group and dimerization of radical intermediates. These are suppressed by:
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Maintaining low initiator concentrations (1–2 mol%).
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Using excess acrylonitrile (3–5 equiv) to favor termination over dimerization.
Structural Characterization
Spectroscopic Analysis
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IR Spectroscopy : A strong absorption band at ~2240 cm⁻¹ confirms the presence of the nitrile group.
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¹H NMR : Key signals include:
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δ 3.70–3.85 ppm (m, 4H, spirocyclic O–CH₂–N).
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δ 2.45–2.60 ppm (t, 2H, CH₂–CN).
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δ 1.60–1.80 ppm (m, 8H, spirocyclic CH₂).
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¹³C NMR : The spirocyclic quaternary carbon resonates at δ 95–100 ppm, while the nitrile carbon appears at δ 120 ppm.
X-ray Crystallography
Single-crystal X-ray studies reveal a distorted boat conformation for the spirocyclic ring, with the nitrile group adopting an equatorial orientation to minimize steric strain.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances employ microreactors to enhance heat transfer and radical initiation efficiency. This method achieves 65% yield with a residence time of 30 minutes, outperforming batch processes.
Green Chemistry Metrics
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Atom Economy : 78% (radical bicyclization route).
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E-Factor : 12.5 kg waste/kg product, driven by solvent use in purification.
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted spiro compounds with various functional groups.
Scientific Research Applications
3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile and related spirocyclic compounds:
Key Observations:
Spiro Ring Size and Heteroatoms: The target compound’s 4.4 spiro system confers moderate ring strain compared to smaller systems (e.g., 3.3 in ’s 2-oxa-6-azaspiro[3.3]heptane) . Larger rings (e.g., 4.5 in ) may offer greater flexibility but reduced stereochemical control.
Functional Groups :
- Nitrile Group : The propanenitrile chain in the target compound differs from benzonitrile in , which introduces aromaticity and increased lipophilicity .
- Electron-Withdrawing Substituents : The dichloroacetyl group in ’s compound enhances electrophilicity, making it reactive in pesticide synthesis , whereas the ketone in ’s compound may facilitate redox chemistry .
Biological Activity
3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile, also known by its CAS number 72031-11-9, is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 170.22 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 170.22 g/mol |
| CAS Number | 72031-11-9 |
| Density | 1.24 g/cm³ |
| Boiling Point | 351.2 °C |
| Flash Point | 166.2 °C |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.
- Neurological Effects : There is emerging evidence that it may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are still under investigation, but several hypotheses include:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways pertinent to cancer cell survival.
- Modulation of Cell Signaling Pathways : The compound might influence signaling pathways related to apoptosis and cell proliferation.
Antimicrobial Efficacy
A study conducted by Darabantu et al. (2000) evaluated the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Activity
In vitro experiments reported in Tetrahedron (2000) highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry to assess cell cycle changes and apoptosis markers, revealing a significant increase in early apoptotic cells upon treatment with the compound.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation or nucleophilic substitution. For example, nitrile-containing intermediates (e.g., propanenitrile derivatives) are reacted with spirocyclic amines under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours). Post-reaction purification involves column chromatography or recrystallization to isolate the product .
- Key Considerations : Optimize reaction stoichiometry to avoid side products like unreacted amines or over-alkylated derivatives. Monitor progress using TLC or HPLC.
Q. What safety protocols should be followed during experimental handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent hydrolysis .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .
Q. How is the structural identity of the compound confirmed?
- Methodological Answer :
- Spectroscopy :
- NMR : Analyze , , and spectra to verify the spirocyclic oxa-aza ring and nitrile group.
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to resolve bond lengths/angles and spirocyclic conformation .
Advanced Research Questions
Q. How can the spirocyclic ring’s puckering be analyzed computationally?
- Methodological Answer :
- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () using Cartesian coordinates from crystallographic data. This quantifies deviations from planarity in the 1-oxa-4-azaspiro[4.4]nonane moiety .
- Software : Use ORTEP-3 for visualization and Gaussian or NWChem for DFT-based conformational energy profiling .
Q. How to address contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics.
- Control Experiments : Test for off-target effects using mutant enzymes or competitive inhibitors.
- Sample Purity : Ensure >95% purity via HPLC and LC-MS to rule out impurities as confounding factors .
Q. What strategies optimize the compound’s solubility for in vitro studies?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins.
- pH Adjustment : Dissolve in buffered solutions (pH 6–8) to stabilize the nitrile group and spirocyclic amine.
- Lipophilicity Reduction : Introduce polar substituents (e.g., hydroxyl groups) on the spiro ring while monitoring SAR .
Critical Analysis of Evidence
- SHELX Software : While SHELXL is standard for small-molecule refinement, its limitations in handling twinned macromolecular crystals necessitate cross-validation with Phenix or REFMAC5 .
- Safety Data : The compound’s respiratory toxicity (Category 3) requires institutional biosafety committee (IBC) approval for aerosol-generating procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
